4-Guanidinobenzenesulfonamide hydrochloride
Description
Properties
Molecular Formula |
C7H11ClN4O2S |
|---|---|
Molecular Weight |
250.71 g/mol |
IUPAC Name |
2-(4-sulfamoylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C7H10N4O2S.ClH/c8-7(9)11-5-1-3-6(4-2-5)14(10,12)13;/h1-4H,(H4,8,9,11)(H2,10,12,13);1H |
InChI Key |
SIHCHPRMFQXMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Guanidinobenzenesulfonamide hydrochloride typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are commonly used as guanidylating agents in this process. Industrial production methods may involve the use of coupling reagents or metal-catalyzed guanidylation .
Chemical Reactions Analysis
4-Guanidinobenzenesulfonamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-Guanidinobenzenesulfonamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst . In biology, it has been studied for its potential as a DNA minor groove binder and kinase inhibitor . In medicine, it has shown promise as an α2-adrenoceptor antagonist . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 4-Guanidinobenzenesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to form hydrogen bonds and exhibit high basicity, which allows it to interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their binding to DNA and proteins .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacological Properties
Biological Activity
4-Guanidinobenzenesulfonamide hydrochloride is a compound that has garnered attention for its biological activity, particularly as an inhibitor of carbonic anhydrases (CAs) and its potential therapeutic applications in various medical conditions. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a sulfonamide derivative characterized by a guanidine group attached to a benzene sulfonamide structure. This compound has been studied for its inhibitory effects on different isoforms of carbonic anhydrases, which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of carbonic anhydrase enzymes. Specifically, it has shown selective inhibition towards certain isoforms, notably carbonic anhydrase VII (CA VII), which is implicated in neuropathic pain and other neurological disorders. The compound's affinity for CA VII makes it a candidate for therapeutic strategies aimed at managing chronic pain conditions.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that 4-guanidinobenzenesulfonamide derivatives exhibit significant inhibitory activity against human and bacterial carbonic anhydrases. For instance, a series of derivatives were synthesized and evaluated for their inhibitory potency against CA VII, with some compounds showing subnanomolar Ki values, indicating high selectivity and potency (Table 1) .
Table 1: Inhibitory Activity of 4-Guanidinobenzenesulfonamide Derivatives
| Compound Name | Ki (nM) | Selectivity Index |
|---|---|---|
| 4-(3-(4-Methoxybenzyl)guanidino)benzenesulfonamide | <1 | High |
| 4-(3-(4-Fluorobenzyl)guanidino)benzenesulfonamide | <5 | Moderate |
| 4-(3-(Benzyl)guanidino)benzenesulfonamide | <10 | Low |
Cardiovascular Effects
In addition to its role as a carbonic anhydrase inhibitor, studies have indicated that certain sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For example, experiments conducted using isolated rat heart models showed that specific derivatives could significantly decrease perfusion pressure through calcium channel inhibition, suggesting potential applications in cardiovascular therapies .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical evaluations using computational models indicated favorable pharmacokinetic properties, including good aqueous solubility and moderate membrane permeability .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Solubility (logP) | 1.1 |
| Membrane Permeability | Moderate |
| Oral Bioavailability | ~70% |
| Plasma Half-life | ~5 hours |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Neuropathic Pain Management : In a murine model, administration of selected derivatives resulted in significant pain relief compared to control groups, supporting their use as novel analgesics targeting CA VII .
- Cancer Therapy : The compound's antiproliferative effects have been observed in various human cancer cell lines, indicating potential applications in oncology .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Guanidinobenzenesulfonamide hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a full-face respirator with a P100 filter if dust generation is likely .
- Ventilation : Conduct experiments in a fume hood to prevent inhalation of aerosols or dust. Ensure local exhaust ventilation meets OSHA standards (minimum 100 ft/min face velocity) .
- Containment : Avoid open handling; use sealed containers. Clean spills immediately with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution for 20 minutes and seek medical evaluation .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer :
- Sulfonylation Reaction : React guanidine derivatives with activated benzenesulfonyl chlorides in anhydrous dichloromethane under nitrogen. Monitor reaction progress via TLC (silica gel, eluent: 7:3 hexane/ethyl acetate) .
- Purification : Recrystallize the crude product from a 1:1 ethanol/water mixture at 4°C. For higher purity (>99%), use preparative HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) .
- Quality Control : Confirm purity via HPLC-UV (λ = 254 nm) and characterize using -NMR (DMSO-d6, δ 7.8–8.2 ppm for aromatic protons) .
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer :
- Spectrophotometry : Quantify concentration using UV-Vis at λ = 210–230 nm (ε ≈ 1.2 × 10 L/mol·cm) in phosphate buffer (pH 7.4) .
- HPLC : Use a reversed-phase C18 column with a mobile phase of 0.1% formic acid and acetonitrile (70:30). Retention time typically 6.8–7.2 minutes .
- Mass Spectrometry : Confirm molecular weight (MW = 249.7 g/mol) via LC-ESI-MS (positive ion mode; [M+H] at m/z 250.1) .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate solutions (1 mg/mL) in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 28 days.
- Analysis : Monitor degradation via HPLC. At pH < 3 or > 9, hydrolysis of the sulfonamide group occurs, reducing purity by >10% after 14 days at 40°C. Store lyophilized powder at -20°C in amber vials to minimize degradation .
Q. What methodological approaches are recommended for investigating interactions between this compound and biological macromolecules?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Titrate 20 µM protein (e.g., serum albumin) with 200 µM compound in PBS (pH 7.4) at 25°C. Calculate binding constants () using a one-site model .
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., carbonic anhydrase) on a CM5 chip. Inject compound at 10–100 µM to determine kinetic parameters (, ) .
- Fluorescence Quenching : Measure tryptophan emission (λ = 280 nm, λ = 340 nm) with increasing compound concentrations. Use Stern-Volmer plots to assess binding affinity .
Q. How can researchers address discrepancies in reported toxicity profiles of this compound across studies?
- Methodological Answer :
- Comparative Toxicity Assays :
- In Vitro : Conduct MTT assays on HepG2 cells (24–72 hr exposure; IC typically >100 µM). Compare with literature using standardized protocols (e.g., OECD TG 129) .
- In Vivo : Administer doses (10–100 mg/kg) to rodent models for 28 days. Assess organ toxicity via histopathology (kidney, liver, bone marrow) and hematological parameters .
- Data Harmonization : Cross-validate results using orthogonal methods (e.g., Ames test for mutagenicity; reports no mutagenicity at 5 mg/plate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
